Product packaging for LHRH, Des-gly(10)-(Cat. No.:CAS No. 37783-52-1)

LHRH, Des-gly(10)-

Cat. No.: B12775955
CAS No.: 37783-52-1
M. Wt: 1125.2 g/mol
InChI Key: AEQJLKXGAQOIFP-BXXNOCLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LHRH, Des-gly(10)-, scientifically known as (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (Alarelin), is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH) with a molecular weight of 1167.32 Da and the molecular formula C56H78N16O12 . As a potent GnRH agonist, this compound is a crucial tool in endocrinology and reproductive biology research. A primary application for this analog is its use as a stable internal standard for the LC-MS/MS analysis of leuprorelide acetate in biological matrices such as plasma, facilitating accurate quantification in pharmacokinetic studies . In vivo research models demonstrate its significant bioactivity. Studies in rats have shown that administration can influence anxiety-related behaviors . Furthermore, research in cattle indicates that when used in conjunction with other substances, it can improve fertility outcomes post-insemination and help prevent embryonic mortality . In vitro, Alarelin has been shown to exert a direct, dose-dependent effect on cell viability, with studies noting a significant reduction at specific concentrations . Additional investigations reveal its ability to affect gastric acid secretion in rat models, suggesting a potential role in studying extra-pituitary actions of GnRH analogs . This product is intended for research purposes in biochemical analysis and physiological studies. It is strictly for laboratory research use only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H72N16O12 B12775955 LHRH, Des-gly(10)- CAS No. 37783-52-1

Properties

CAS No.

37783-52-1

Molecular Formula

C53H72N16O12

Molecular Weight

1125.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C53H72N16O12/c1-28(2)19-37(48(77)64-36(9-5-17-58-53(55)56)52(81)69-18-6-10-42(69)45(54)74)63-44(73)25-60-46(75)38(20-29-11-13-32(71)14-12-29)65-51(80)41(26-70)68-49(78)39(21-30-23-59-34-8-4-3-7-33(30)34)66-50(79)40(22-31-24-57-27-61-31)67-47(76)35-15-16-43(72)62-35/h3-4,7-8,11-14,23-24,27-28,35-42,59,70-71H,5-6,9-10,15-22,25-26H2,1-2H3,(H2,54,74)(H,57,61)(H,60,75)(H,62,72)(H,63,73)(H,64,77)(H,65,80)(H,66,79)(H,67,76)(H,68,78)(H4,55,56,58)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

AEQJLKXGAQOIFP-BXXNOCLASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Peptide Synthesis Methodologies for Lhrh, Des Gly 10

The synthesis of LHRH analogs, including Des-gly(10)-LHRH, is predominantly achieved through a step-wise assembly of amino acids. Solid-phase peptide synthesis (SPPS) has become the method of choice for its efficiency and amenability to automation.

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support or resin. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely employed method for Nα-amino protection in SPPS due to its mild deprotection conditions. ias.ac.inchimia.ch The synthesis of LHRH analogs typically begins with a resin, such as a Rink amide resin, which allows for the generation of a C-terminal amide upon final cleavage. scirp.orgacs.org

The process involves a series of repeating cycles:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid or peptide is removed using a mild base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). scirp.orggoogle.com

Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling agent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more frequently, uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). scirp.org This activated amino acid is then coupled to the free N-terminus of the resin-bound peptide. scirp.org

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and by-products.

These cycles are repeated until the desired peptide sequence is assembled. Side-chain functional groups of the amino acids (e.g., on Lys, Tyr, Ser, Arg, Trp, His, Glu) are protected with acid-labile groups (e.g., Boc, tBu, Trt, Pbf) that are stable to the basic conditions of Fmoc removal. google.com

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, phenol, and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. scirp.orggoogle.com The crude peptide is then precipitated, often with cold diethyl ether, and prepared for purification. scirp.org

Table 1: Example Reagents in an Fmoc-SPPS Cycle for LHRH Analogs

Step Reagent/Solvent Purpose
Resin Rink Amide MBHA Resin Solid support for C-terminal amide peptides. scirp.org
Deprotection 20% Piperidine in DMF Removal of the N-terminal Fmoc group. scirp.orggoogle.com
Amino Acids Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH). google.com Building blocks for the peptide chain.
Coupling HATU / DIPEA in DMF Activation of the carboxylic acid group of the incoming amino acid for amide bond formation. scirp.org
Cleavage TFA / Water / TIPS Cleavage of the peptide from the resin and removal of side-chain protecting groups. scirp.orggoogle.com

Other Established Peptide Synthesis Approaches

While Fmoc-SPPS is dominant, other methods have also been utilized for the synthesis of LHRH and its analogs.

Boc-Based Solid-Phase Peptide Synthesis: An alternative SPPS strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. Deprotection is achieved with a moderately strong acid like TFA, while side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. Although historically significant, initial attempts to synthesize LHRH agonists using Boc chemistry sometimes resulted in an insoluble gel product. scirp.org

Solution-Phase Peptide Synthesis (LPPS): Before SPPS became widespread, peptides were synthesized in solution. LPPS, or "classical" synthesis, involves coupling protected amino acid fragments in solution, followed by purification of the intermediate product after each step. psu.edu This method can be advantageous for large-scale manufacturing of certain peptide APIs, including LHRH agonists like goserelin (B1671991) and leuprolide, as it can be highly optimized to produce kilograms of pure product in a single batch. chimia.ch The strategy is often convergent, where protected peptide segments are synthesized separately and then combined to form the final, larger peptide. chimia.ch

Solid-Phase Synthesis with Amine Cleavage: A specialized solid-phase method can be used to generate C-terminal modifications. For instance, protected peptide intermediates can be cleaved from their resin support by direct reaction with an amine, such as ethylamine (B1201723) or hydrazine. nih.gov This aminolysis reaction cleaves the peptide from the resin and simultaneously forms the desired C-terminal amide or hydrazide derivative. nih.gov For example, Des-Gly10-LHRH hydrazide was synthesized using this approach and served as a precursor for further modifications. nih.gov

Advanced Analytical Methodologies for Peptide Characterization in Research

Following synthesis and initial purification, a suite of advanced analytical techniques is essential to confirm the identity, purity, and structural integrity of the target peptide, such as Des-gly(10)-LHRH.

Chromatographic Techniques for Purity Assessment (e.g., Reverse-Phase High-Performance Liquid Chromatography)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides and for their preparative purification. scirp.orgnih.gov In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 or C4 silica). scirp.orgacs.org

A gradient of increasing organic solvent (typically acetonitrile) in an aqueous solvent (often containing 0.1% TFA) is used to elute the components. scirp.org Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The eluting peptides are detected by UV absorbance, usually at 214-220 nm (the peptide bond) and 280 nm (aromatic residues like Trp and Tyr).

The purity of the final product is determined by integrating the area of the main peak in the analytical HPLC chromatogram and expressing it as a percentage of the total area of all peaks. sigmaaldrich.com Fractions collected during preparative HPLC runs are analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product, which are then pooled and lyophilized. scirp.org

Table 2: Typical RP-HPLC Conditions for LHRH Analog Analysis

Parameter Description Reference
Column Vydac C18 (e.g., 4.6 × 250 mm, 5 µm) or C4 scirp.org
Solvent A Water with 0.1% Trifluoroacetic Acid (TFA) scirp.org
Solvent B Acetonitrile/Water (e.g., 9:1 v/v) with 0.1% TFA scirp.org
Flow Rate Analytical: ~1 mL/min; Preparative: ~20 mL/min scirp.orgacs.org
Detection UV detector at specified wavelengths (e.g., 214 nm, 280 nm) -
Gradient A linear gradient of increasing percentage of Solvent B over time acs.org

Spectroscopic and Mass Spectrometric Approaches (e.g., Nuclear Magnetic Resonance)

Mass Spectrometry (MS): This technique is indispensable for confirming the molecular identity of a synthesized peptide by providing a highly accurate measurement of its molecular weight. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptides. scirp.org The analysis provides a mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, and often multiply charged ions (e.g., [M+2H]²⁺), from which the molecular weight can be precisely calculated. This experimental mass is then compared to the theoretical calculated mass of the target peptide to confirm its synthesis. acs.orgacs.org

Table 3: Example Mass Spectrometry Data for an LHRH Analog

Peptide Ion Calculated Mass (m/z) Found Mass (m/z) Reference
Acdien-LHRH [M+H]⁺ 1414.61 1414.7664 acs.org
Re-Acdien-LHRH [M+H]⁺ 1684.73 1684.7023 acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. acs.orgnih.gov Techniques like 1H NMR are used to analyze and confirm the structure of LHRH analogs. acs.org Advanced multi-dimensional NMR experiments can be used to assign proton signals to specific amino acid residues and to measure distances between protons, which helps in elucidating secondary structures like β-turns, which are known to be important for the biological conformation of LHRH. nih.govupatras.gr

Structural and Conformational Studies of Lhrh, Des Gly 10

Primary Sequence Modifications and Their Rationale

Structural modifications of the native LHRH peptide are designed to increase resistance to enzymatic degradation and to improve binding affinity to the Gonadotropin-Releasing Hormone (GnRH) receptor. These changes are fundamental to the enhanced biological activity of synthetic analogs.

The removal of the C-terminal glycinamide (B1583983) residue (Gly10) to create a nonapeptide is a foundational modification in many potent LHRH analogs. This alteration, often combined with other substitutions, contributes to a significant enhancement of the molecule's biological effect. For instance, the analog Buserelin, which incorporates a Des-Gly10 modification alongside a D-serine substitution at position 6 and a C-terminal ethylamide group, exhibits 20 to 170 times higher follicle-stimulating hormone (FSH) and luteinizing hormone (LH) releasing activity compared to natural LHRH. fishersci.com This initial modification sets the stage for further enhancements through other substitutions.

A critical strategy for increasing the potency and stability of LHRH analogs is the substitution of the glycine (B1666218) at position 6 with a D-amino acid. nih.gov This change serves two primary purposes:

Increased Resistance to Degradation: Native LHRH is susceptible to cleavage by endopeptidases. Introducing a D-amino acid at position 6 alters the peptide's conformation, making it a poorer substrate for these enzymes and thus prolonging its biological half-life. osti.govnih.govnih.gov

Enhanced Biological Activity: The incorporation of D-amino acids in place of Gly6 produces analogs with far greater gonadotropin-releasing activities both in vivo and in vitro. nih.gov Research indicates that increasing the lipophilic character, size, and aromaticity of the D-amino acid side chain at this position correlates with an increase in biological activity. nih.gov This substitution helps stabilize a β-turn conformation that is believed to be crucial for optimal receptor binding and interaction. nih.govoup.comscirp.org

Table 1: Relative LH-Releasing Activities of LHRH Analogs with D-Amino Acid Substitutions at Position 6 Activity compared to native LHRH.

D-Amino Acid Substitution at Position 6Relative Activity (vs. LHRH)
D-Glu1.8x
D-Ala7.0x
D-Leu9.0x
D-Phe10.0x
D-Trp13.0x
Data sourced from studies in immature male rats. nih.gov

Modifying the C-terminus, particularly by replacing the original glycinamide with an ethylamide group, is another common strategy to enhance potency. fishersci.com This derivatization generally increases the activity of LHRH agonists. nih.gov For example, DesGly10-LHRH analogs with various amide modifications at the C-terminus show differing levels of LH-releasing activity. nih.gov

The rationale for this increased potency is linked to the interaction with the GnRH receptor. Studies on the human GnRH receptor have identified a specific residue, Asparagine 102 (Asn102), as a critical determinant of potency for ligands with a C-terminal glycinamide. nih.gov Analogs with a C-terminal ethylamide are much less dependent on this interaction, showing significantly smaller decreases in potency when Asn102 is mutated. nih.gov This suggests that the ethylamide group provides a more stable or favorable interaction within the receptor's binding pocket, independent of specific hydrogen bonding with Asn102. nih.gov

Table 2: LH-Releasing Activities of DesGly10-LHRH Analogs with C-Terminal Modifications Activity compared to native LHRH.

C-Terminal ModificationRelative Activity (vs. LHRH)
Ethylamide0.2%
Butylamide0.1%
2-aminoethylamide2.4%
Hydrazide12%
Allylamide170%
Propargylamide50%
Data sourced from studies in steroid pretreated, ovariectomized rats, except for Allylamide and Propargylamide which were studied in immature male rats. nih.gov

Conformational Analysis in Solution and Receptor-Bound States

The biological activity of LHRH and its analogs is intrinsically linked to their three-dimensional structure. While the decapeptide is flexible in solution, it predominantly adopts a β-turn conformation that brings the N-terminal and C-terminal residues into close proximity. nih.govnih.gov This folded structure is considered the active conformation for receptor binding. oup.com

The substitution of Gly6 with a D-amino acid is crucial for stabilizing this β-turn. oup.comscirp.org Glycine's achiral nature provides significant conformational flexibility, whereas the introduction of a D-amino acid restricts this flexibility, favoring the formation and maintenance of the turn. This pre-organization of the peptide into its active shape reduces the entropic penalty of binding to the receptor, thereby contributing to higher affinity and potency. Both the N- and C-termini are involved in the binding process, and the β-turn structure facilitates their correct presentation to the receptor. scirp.orgnih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies have been instrumental in mapping the functional roles of each amino acid residue in the LHRH peptide, leading to the rational design of potent agonists like LHRH, Des-gly(10)- derivatives.

Through extensive analog synthesis and biological testing, specific residues have been identified as critical for receptor binding and activation. oup.comoup.com

N-Terminal Residues (pGlu1-His2-Trp3): This region is predominantly responsible for receptor activation. oup.comnih.gov The His2 and Trp3 residues, in particular, are considered essential for triggering the signal transduction cascade upon binding. oup.com

Central Domain (Ser4-Tyr5-Gly6-Leu7): This part of the peptide is important for adopting the correct conformation. As discussed, position 6 is critical, requiring an achiral Gly or a D-amino acid to permit the β-turn structure necessary for high-affinity binding to mammalian receptors. oup.comresearchgate.net

C-Terminal Residues (Arg8-Pro9-Gly10NH2): The C-terminal domain is crucial for high-affinity receptor binding. nih.gov Arginine at position 8 is particularly important for binding to the mammalian GnRH receptor, likely forming a salt bridge with an acidic residue in the receptor. nih.govoup.com The Pro9 residue contributes to the formation of the β-turn. The terminal amide group also plays a role in docking with the receptor, interacting with residues such as Asn102. nih.govnih.gov

These findings underscore a functional dichotomy in the LHRH peptide: the N-terminus acts as the key to activate the receptor, while the C-terminus serves as the anchor, ensuring high-affinity binding. The central domain, particularly position 6, functions as a hinge that enables the molecule to adopt the precise three-dimensional shape required for this dual interaction.

Influence of Conformation on Biological Potency

The biological potency of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, including Des-gly(10)-LHRH, is intricately linked to their three-dimensional structure and conformational flexibility. The specific arrangement of atoms and the ability of the molecule to adopt a particular conformation upon binding to its receptor are critical determinants of its agonist or antagonist activity. Research into the structural and conformational aspects of Des-gly(10)-LHRH and its derivatives has provided valuable insights into these structure-activity relationships.

A significant finding from these NMR studies is the absence of major conformational differences in aqueous solution between the highly potent [D-Leu6] analog and the less active [L-Leu6] analog. This lack of a clear-cut correlation between the preferred conformation in solution and biological activity suggests a more complex mechanism of action. It is hypothesized that the biologically active conformation may not be a pre-existing, rigid structure in solution. Instead, the interaction with the LHRH receptor may induce a specific, high-affinity conformation in the analog. In this model, the increased flexibility of the C-terminus might allow for a more facile adoption of the optimal orientation required for receptor binding and signal transduction. nih.gov

The profound impact of modifications at the C-terminus on biological potency is further underscored by the varying activities of different Des-gly(10)-LHRH derivatives. The nature of the substituent group that replaces the C-terminal glycine directly influences the LH-releasing activity of the resulting analog. Systematic studies involving the synthesis and biological evaluation of a series of these compounds have provided quantitative data on these structure-activity relationships. For instance, the replacement of the C-terminal glycine with groups like ethylamide, butylamide, 2-aminoethylamide, and hydrazide results in a spectrum of biological potencies. nih.gov

The following interactive table summarizes the relative LH-releasing activities of several C-terminally modified Des-gly(10)-LHRH analogs, highlighting the sensitivity of biological function to structural changes at this position.

Compound NameC-Terminal ModificationRelative LH-Releasing Activity (%)
Des(Pro9,Gly10)-LH-RH ethylamideEthylamide0.2
Des(Pro9,Gly10)-LH-RH butylamideButylamide0.1
desGly10-LH-RH 2-aminoethylamide2-Aminoethylamide2.4
desGly10-LH-RH hydrazideHydrazide12
desGly10-LH-RH allylamideAllylamide170 (1.7 times more LH than LHRH)
desGly10-LH-RH propargylamidePropargylamide50
Data sourced from a study utilizing steroid-pretreated, ovariectomized rats for ethylamide, butylamide, 2-aminoethylamide, and hydrazide, and immature male rats for allylamide and propargylamide. nih.gov

These findings collectively emphasize that while a specific pre-formed conformation in solution may not be the sole determinant of potency, the conformational possibilities and flexibility, particularly at the C-terminus, are crucial. The chemical nature of the C-terminal modification in Des-gly(10)-LHRH analogs directly modulates their biological activity, likely by influencing the binding affinity to the LHRH receptor and the subsequent conformational changes required for receptor activation.

Molecular Interactions and Receptor Binding Dynamics of Lhrh, Des Gly 10

GnRH Receptor (GnRHR) Binding Affinity and Selectivity

The affinity and selectivity with which a ligand binds to its receptor are primary determinants of its biological potency. Modifications to the native GnRH decapeptide, particularly at positions 6 and 10, have been shown to significantly increase binding affinity for the GnRHR. nih.govnih.gov The substitution of the C-terminal glycine (B1666218) amide (Gly-NH2) at position 10 with an ethylamide group, creating the "Des-gly(10)-" structure, is a key modification that enhances receptor binding affinity and potency. caymanchem.com This modification, often combined with the substitution of a D-amino acid at position 6, results in "superagonist" analogs with substantially higher affinity than endogenous GnRH. nih.gov

For instance, Deslorelin, a well-studied Des-gly(10)- analog, binds to the GnRH receptor with a high affinity, showing a Ki value of 0.1 nM. caymanchem.com Another analog, [D-Ala6, des-Gly10]GnRH N-ethylamide, demonstrates a high-affinity binding site with a dissociation constant (Kd) of approximately 0.9 nM. oup.comnih.gov Studies comparing native GnRH with its potent analogs, such as [D-Ser(t-Bu)6]des-Gly10-GnRH N-ethylamide, have observed a 20- to 30-fold increase in binding affinity for the analog. nih.gov This high affinity is a major factor contributing to the enhanced biological potency of these synthetic agonists. nih.govnih.gov

Compound NameReceptorCell/Tissue TypeBinding ParameterValue (nM)Reference
Deslorelin ([D-Trp⁶-Pro⁹-des-Gly¹⁰]-GnRH ethylamide)GnRHRNot SpecifiedKi0.1 caymanchem.com
[D-Ala⁶, des-Gly¹⁰]GnRH N-ethylamideGnRHRCultured Hypothalamic NeuronsKd (High Affinity)0.9 oup.com
[D-Ala⁶, des-Gly¹⁰]GnRH N-ethylamideGnRHRGT1-7 CellsKd~0.9 nih.gov
[D-pGlu]Antag (Antagonist for comparison)GnRHRCultured Hypothalamic NeuronsKd (High Affinity)0.3 oup.com
Endogenous GnRHGnRHRCultured Hypothalamic NeuronsKd (High Affinity)1.4 oup.com

Methodologies for Quantitative Binding Assays (e.g., Competitive Binding Assays)

The binding affinity of LHRH, Des-gly(10)- and its analogs to the GnRHR is typically quantified using radioligand binding assays. bohrium.com These assays provide sensitive and quantitative data on receptor-ligand interactions. nih.gov

A common approach is the competitive binding assay . In this method, a preparation of cells or membranes expressing the GnRH receptor is incubated with a constant concentration of a radiolabeled GnRH analog (the "tracer"), such as ¹²⁵I-labeled [des-Gly¹⁰, D-Ala⁶]-LH-RH ethylamide or ¹²⁵I-triptorelin. nih.govoup.comnih.gov The unlabeled compound of interest, the "competitor," is added in increasing concentrations. The competitor displaces the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of bound radioactivity at each concentration, a sigmoidal competition curve is generated. springermedizin.de

From this curve, the IC₅₀ value—the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand—can be calculated. The inhibition constant (Ki) or the dissociation constant (Kd), which represent the affinity of the ligand for the receptor, can then be derived from the IC₅₀ value using the Cheng-Prusoff equation. d-nb.info Nonspecific binding is determined in the presence of a high concentration of the unlabeled ligand to ensure accuracy. nih.gov

Other techniques include saturation binding assays , which determine receptor density (Bmax) and the Kd of the radioligand itself, and autoradiography , which can visualize the location of binding sites in tissue sections. nih.govd-nb.info

Receptor Kinetics Studies (Association and Dissociation Rates)

Beyond equilibrium binding affinity (Kd), the kinetics of how quickly a ligand binds to (association rate, k_on) and dissociates from (dissociation rate, k_off) its receptor are crucial for understanding its pharmacological profile and duration of action. nih.gov The ratio of these rates (k_off/k_on) also defines the equilibrium dissociation constant (Kd). The reciprocal of the dissociation rate (1/k_off) is known as the drug-target residence time, a parameter increasingly recognized for its importance to in vivo efficacy. nih.govacs.org

Kinetic binding studies on GnRH agonists, including Des-gly(10)- derivatives, have revealed that their binding kinetics are more diverse than their high-affinity equilibrium constants might suggest. nih.govnih.gov These studies are often performed using competition association assays, where the effect of an unlabeled agonist on the binding of a radiolabeled ligand is monitored over time. nih.govbohrium.com

A comprehensive study of 12 GnRH peptide agonists found that Deslorelin ([D-Trp⁶, Pro⁹-NHEt-des-Gly¹⁰]-LHRH) exhibited the longest receptor residence time, at 125 minutes. nih.govnih.gov This slow dissociation from the GnRH receptor likely contributes to its prolonged and potent biological activity. patsnap.com In contrast, other agonists like goserelin (B1671991) had much shorter residence times (5.6 minutes). nih.govnih.gov These findings highlight that the structural modifications in Des-gly(10)- analogs not only enhance affinity but also significantly slow the dissociation rate, leading to persistent receptor occupation.

Compound NameAssociation Rate (k_on) (nM⁻¹·min⁻¹)Dissociation Rate (k_off) (min⁻¹)Residence Time (1/k_off) (min)Reference
Deslorelin0.03 ± 0.0030.008 ± 0.001125 nih.gov
Triptorelin0.09 ± 0.010.012 ± 0.00183.3 nih.gov
Buserelin0.03 ± 0.0030.009 ± 0.001111 nih.gov
Goserelin0.07 ± 0.010.18 ± 0.025.6 nih.gov

Mechanism of GnRHR Activation or Antagonism

Analogs of LHRH, Des-gly(10)- function as potent agonists of the GnRH receptor. nih.govlongdom.org The mechanism of action is biphasic. Upon initial administration, these compounds bind to and activate GnRH receptors on pituitary gonadotrope cells, mimicking the action of endogenous GnRH. patsnap.comnih.gov This leads to an initial surge or "flare" in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov

However, unlike the natural, pulsatile secretion of GnRH from the hypothalamus, the continuous presence of a high-affinity, slowly dissociating agonist like a Des-gly(10)- derivative leads to sustained receptor occupancy. nih.govpatsnap.com This constant stimulation triggers a series of adaptive changes within the gonadotrope cells, including the uncoupling of the receptor from its intracellular signaling pathways and a reduction in the number of GnRH receptors on the cell surface (downregulation). nih.gov This process, known as desensitization, renders the pituitary gland refractory to further stimulation. nih.govtandfonline.com The ultimate result is a profound and sustained suppression of LH and FSH release, leading to a decrease in gonadal steroid production and a state of medical castration. tandfonline.com

Allosteric Modulation of GnRHR Activity by LHRH, Des-gly(10)-

Current scientific literature characterizes LHRH, Des-gly(10)- and its related analogs as competitive, orthosteric agonists of the GnRH receptor. oup.comnih.gov This means they bind to the same site as the endogenous ligand, GnRH, and compete with it for receptor occupancy. Their mechanism of action is through direct activation of this primary binding site.

There is no substantial evidence to suggest that LHRH, Des-gly(10)- acts as an allosteric modulator. Allosteric modulators bind to a topographically distinct site on the receptor to modify the binding or efficacy of the orthosteric ligand. While allosteric modulation is a known mechanism for some G protein-coupled receptors, the effects of Des-gly(10)- analogs are explained by their high-affinity binding to the orthosteric site and their subsequent induction of receptor activation and desensitization. nih.gov

Cellular and Intracellular Signaling Mechanisms in Research Models

GnRHR-Mediated Signal Transduction Pathways

The binding of Des-gly(10)-LHRH analogs to the GnRHR, a member of the G-protein coupled receptor (GPCR) superfamily, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent engagement of various downstream effector molecules.

Upon activation by agonists like des-Gly10-[D-Ala6] LH-releasing hormone ethylamide, the GnRHR primarily couples to G-proteins of the Gq/11 family. oup.com This interaction is insensitive to pertussis toxin, distinguishing it from pathways involving Gi/o proteins. The activation of Gq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.com

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, prompting the release of stored calcium ions (Ca2+) into the cytosol. This initial, rapid increase in intracellular Ca2+ is a hallmark of GnRHR activation. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, propagating the signal throughout the cell. oup.com

In some pituitary cell line models, evidence suggests that the GnRHR may also couple to other G-proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, although this response is often observed over a longer time course compared to the rapid generation of inositol phosphates. oup.com

Table 1: G-Protein Coupling and Second Messenger Generation by a Des-gly(10)-LHRH Analog in αT3-1 Pituitary Cells

ParameterObservationReference
Primary G-Protein CoupledGq/11 oup.com
Key Second MessengersInositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) oup.com
Intracellular Calcium [Ca2+]iRapid and significant increase oup.com

While information directly linking LHRH, Des-gly(10)- to NF-kB activation is limited, the broader class of GnRH agonists has been shown to influence pathways that can intersect with NF-kB signaling, primarily through the activation of PKC and mitogen-activated protein kinase (MAPK) cascades.

Research on GnRH agonists in contexts outside of pituitary signaling, such as in human granulosa-luteal cells, has demonstrated an induction of apoptosis. This process was shown to be mediated through the activation of key effector caspases. Specifically, treatment with a GnRH agonist led to an increase in the active forms of caspase-8, caspase-9, and caspase-3. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic, mitochondria-mediated pathway. Both pathways converge on the executioner caspase-3, which is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Table 2: Effect of a GnRH Agonist on Caspase Activity in Human Granulosa-Luteal Cells

CaspaseObserved EffectReference
Caspase-8Increased activation nih.gov
Caspase-9Increased activation nih.gov
Caspase-3Increased activation nih.gov

Receptor Internalization and Trafficking Dynamics in Target Cells

The binding of an agonist to the GnRHR initiates a process of receptor internalization, which is a crucial mechanism for regulating cellular responsiveness to the hormone. Studies using analogs such as [D-Trp6, Pro9 (Net), DesGly10]-GnRH have shown that the receptor is rapidly internalized following agonist binding. nih.gov This process involves the movement of the receptor from the plasma membrane into intracellular compartments.

Autoradiographic studies in rat anterior pituitary gonadotrophs have visualized this process, showing that within minutes of exposure to a radioiodinated Des-gly(10) analog, the receptor-ligand complex is found over the plasma membrane and subsequently within the cell, associated with secretory granules and the nuclear membrane. nih.gov This rapid internalization suggests a dynamic trafficking of the receptor, which may be involved in both signal desensitization and potentially in initiating signaling from intracellular locations. The rate of internalization of the mammalian GnRH receptor, however, has been noted to be relatively low when compared to other G-protein coupled receptors that possess a cytoplasmic C-terminal tail, a feature that is absent in the mammalian GnRHR. nih.gov The lack of this tail is thought to contribute to the unique internalization kinetics of the GnRHR. nih.gov

Modulation of Gene Expression and Protein Synthesis in Research Cell Lines

A primary function of LHRH and its analogs is the regulation of gonadotropin subunit gene expression. Long-term exposure of rat anterior pituitary cells in culture to the Des-gly(10)-LHRH analog, [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide, has been shown to have a specific and significant impact on the messenger RNA (mRNA) levels of the gonadotropin subunits.

Table 3: Effect of [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on Gonadotropin Subunit mRNA Levels in Rat Anterior Pituitary Cells

Gene TranscriptFold Change in mRNA Level (24-72h treatment)Reference
Alpha-subunit (α-GSU)2- to 3-fold increase nih.gov
LH beta-subunit (LHβ)No significant change nih.gov

Biological Activity in Preclinical Research Models: Mechanistic Insights

In Vitro Cellular Studies for Mechanistic Elucidation

The direct effects of Des-gly(10)-LHRH and its derivatives have been explored in various cell-based assays, particularly focusing on their potential in cancer therapy and understanding cellular signaling pathways.

Utilization of GnRHR-Expressing Cell Lines

A significant body of research has centered on the interaction of Des-gly(10)-LHRH analogs with gonadotropin-releasing hormone receptors (GnRHR) expressed on the surface of cancer cells. Notably, various pancreatic cancer cell lines, such as MIAPaCa-2, Panc-1, and BxPC-3, have been identified to express LHRH receptors. nih.gov This expression provides a basis for investigating the direct effects of LHRH agonists on these cells. Studies have shown that both androgen-dependent (LNCaP) and castration-resistant (DU145, PC3) prostate cancer cells also express high levels of GnRH-R. nih.gov The presence of these receptors has been confirmed through techniques like RT-PCR, confocal microscopy, and flow cytometry analysis. nih.gov It is noteworthy that approximately 50% of breast cancers and 80% of ovarian and endometrial cancers also exhibit high-affinity binding sites for LHRH. nih.govgoogle.com

Assessment of Cellular Processes

The functional consequences of Des-gly(10)-LHRH analog binding to GnRHR on cancer cells have been a primary focus of in vitro studies. Research has demonstrated that these analogs can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

For instance, a conjugate of a [D-Lys6]-LHRH analog and curcumin (B1669340) was found to inhibit the proliferation of pancreatic cancer cell lines in a dose-dependent manner and induce apoptotic cell death. nih.gov The mechanism of apoptosis induction was linked to the cleavage of PARP and Caspase-3. nih.gov In prostate cancer cells, GnRH agonists have been shown to significantly inhibit proliferation and induce cell cycle arrest, often in the G2 phase. nih.govbioscientifica.comoup.com While the induction of apoptosis is a suggested antitumor mechanism, some studies indicate that in certain prostate cancer cells, GnRH analogs can affect the expression of apoptosis-related genes without directly triggering programmed cell death. oup.com Furthermore, LHRH agonists have been observed to interfere with the stimulatory actions of epidermal growth factor (EGF) in both androgen-dependent and androgen-independent prostate cancer cells, suggesting a mechanism of action that involves cross-talk with other signaling pathways. researchgate.net

Table 1: In Vitro Effects of Des-gly(10)-LHRH Analogs on Cancer Cell Lines

Cell LineCancer TypeObserved EffectsReference
MIAPaCa-2, Panc-1, BxPC-3Pancreatic CancerInhibition of cell proliferation, Induction of apoptosis. nih.gov nih.gov
LNCaP, DU145, PC3Prostate CancerInhibition of cell proliferation, Cell cycle arrest (G2 phase). nih.govoup.com nih.govoup.com

In Vivo Animal Model Investigations: Endocrinological Research

In vivo studies in various animal models have been instrumental in characterizing the endocrinological effects of Des-gly(10)-LHRH and its potent analogs.

Studies on Gonadotropin Secretion Regulation

Des-gly(10)-LHRH analogs are recognized as potent agonists of the LHRH receptor. Early studies in rats demonstrated that analogs such as [D-Ala6, des-Gly-NH2-10]LHRH ethylamide are significantly more potent than native LHRH in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.com A single injection of an LHRH agonist can cause a substantial and prolonged increase in plasma gonadotropin levels. oup.com However, chronic administration leads to a down-regulation of pituitary GnRH receptors, resulting in suppressed gonadotropin secretion and a subsequent decrease in gonadal steroid production. oup.comoup.com In cultured hypothalamic neurons, a Des-gly(10)-[d-Ala6]GnRH N-ethylamide analog was found to reduce the frequency and increase the amplitude of pulsatile GnRH release. oup.com

Research into Reproductive Physiology

The potent gonadotropin-releasing activity of Des-gly(10)-LHRH analogs has been harnessed for applications in reproductive physiology, particularly for inducing ovulation.

In fish models, Des-gly(10)-LHRH analogs, such as (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon), are effectively used to induce ovulation and spawning. medchemexpress.com Similarly, in amphibian models like the frog Eleutherodactylus coqui, D-Ala6, des-Gly10 ethylamide LHRH proved to be the most consistent and effective hormone for inducing ovulation and the deposition of viable eggs. nih.gov This analog has also been shown to be biologically active in other frog species. springermedizin.de In American alligators, Des Gly 10, [d-Ala 6]-LH-RH Ethylamide has been used effectively to induce ovulation, which is crucial for artificial insemination programs. vin.com

Table 2: Application of Des-gly(10)-LHRH Analogs in Ovulation Induction

Animal ModelSpecific Analog UsedOutcomeReference
Fish (general)(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon)Induction of ovulation and spawning. medchemexpress.com medchemexpress.com
Frogs (Eleutherodactylus coqui, Lithobates pipiens)D-Ala6, des-Gly10 ethylamide LHRHInduction of ovulation and egg deposition. nih.govspringermedizin.de nih.govspringermedizin.de
American Alligatordes Gly 10, [d-Ala 6]-LH-RH EthylamideInduction of ovulation. vin.com vin.com

Exploration of Non-Reproductive Endocrine Pathways

Research has also uncovered the influence of Des-gly(10)-LHRH analogs on endocrine pathways beyond the reproductive axis. In vivo and in vitro studies in rats have shown that a highly selective GnRH agonist, [Des-Gly10,D-His(Bzl)6,Pro-NHEt9]-LHRH, stimulates the release of vasopressin from the hypothalamo-neurohypophysial system. jpp.krakow.pl This suggests an involvement of GnRH receptors in the regulation of vasopressin secretion. jpp.krakow.pl Subsequent research demonstrated that this same agonist also stimulates the secretion of oxytocin (B344502) from the isolated rat hypothalamo-neurohypophysial system. researchgate.net These findings indicate a broader role for GnRH signaling in the central nervous system, influencing the release of neurohypophysial hormones.

Advanced Research Applications and Methodologies

Design and Synthesis of LHRH, Des-gly(10)- Conjugates for Targeted Molecular Delivery in Research

The overexpression of LHRH receptors on the surface of various cancer cells, in contrast to their limited presence in most healthy tissues, provides a strategic target for delivering therapeutic and imaging agents directly to tumors. pnas.orgnih.gov LHRH, Des-gly(10)- and its analogs are frequently employed as the targeting moiety in these drug delivery systems. pnas.orgnih.gov

The conjugation of LHRH, Des-gly(10)- to a payload, such as a cytotoxic drug or an imaging agent, requires a chemical linker. invivogen.com The choice of linker and the bioconjugation strategy are critical for the success of the targeted delivery system, ensuring the stability of the conjugate in circulation and the efficient release of the payload at the target site. scispace.commdpi.com

Commonly used bioconjugation methods target specific amino acid residues on the peptide, such as lysine (B10760008) or cysteine. invivogen.com Lysine-based conjugation, for example, often utilizes the reaction between the amine groups on lysine residues and an activated ester, like an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. scispace.comthermofisher.com Cysteine-based conjugation typically involves the reaction of a thiol-reactive group, such as a maleimide, with the sulfhydryl group of a cysteine residue. invivogen.comresearchgate.net

A notable example of linker chemistry is the use of a glutarate ester linkage. This type of linker is designed to be stable in aqueous solutions but can be readily hydrolyzed by esterases present at the target site, facilitating the release of the conjugated molecule. google.com For instance, a doxorubicin-LHRH conjugate known as AN-152 utilizes a glutarate ester to link the drug to the D-Lys6 residue of the LHRH analog. nih.gov

The table below summarizes various linker chemistries and bioconjugation strategies employed in the development of LHRH agonist conjugates.

Linker TypeReactive GroupsTargeted Residue(s)Bond FormedKey Features
Glutarate Ester Carboxylic acid, EsterLysineAmide, EsterEsterase-labile for payload release. google.com
Thioether Maleimide, ThiolCysteineThioetherStable linkage. researchgate.net
Amide NHS-ester, AmineLysineAmideHighly stable and common conjugation method. scispace.comthermofisher.com
Aminohexanoic acid (Ahx) Carboxylic acid, AmineLysineAmideIncreases lipophilicity and binding affinity. nih.gov
Polyethylene (B3416737) Glycol (PEG) VariousLysine, CysteineVariousEnhances solubility and circulation time. pnas.orgacs.org

Conjugating LHRH, Des-gly(10)- to various molecules can significantly enhance the bioavailability and cell specificity of the delivered agent. acs.orgdovepress.com The LHRH peptide acts as a guiding missile, directing the conjugate to cells that overexpress the LHRH receptor, thereby increasing the concentration of the payload at the tumor site and minimizing off-target effects. pnas.orgnih.gov

Studies have demonstrated that LHRH-conjugated nanoparticles and drug-conjugates exhibit significantly increased cellular uptake in LHRH receptor-positive cancer cells compared to their non-targeted counterparts. acs.orgthno.orgmdpi.com This enhanced uptake is a direct result of receptor-mediated endocytosis, a process where the binding of the LHRH conjugate to its receptor triggers the cell to internalize the entire complex. dovepress.commdpi.com For example, LHRH-conjugated magnetite nanoparticles showed a fourteen-fold increase in adhesion to triple-negative breast cancer cells compared to unmodified nanoparticles. mdpi.com

Furthermore, the use of linkers like polyethylene glycol (PEG) can improve the pharmacokinetic properties of the conjugate, increasing its solubility and extending its circulation time in the bloodstream, which allows for greater opportunity to reach the target tumor. pnas.orgacs.org

The following table presents research findings on the enhanced bioavailability and cell specificity of LHRH, Des-gly(10)- conjugates.

Conjugate SystemCancer ModelKey FindingsReference
LHRH-PEG-CamptothecinHuman Ovarian CarcinomaEnhanced tumor accumulation and antitumor activity. pnas.org pnas.org
LHRH-Nanostructured Lipid Carriers (NLC) with siRNA and PaclitaxelNon-Small Cell Lung CancerSubstantially increased anticancer efficacy. thno.org thno.org
99mTc/Re-Acdien-LHRHBreast Cancer CellsEnhanced cellular uptake via the LHRH receptor. acs.org acs.org
LHRH-Magnetite NanoparticlesTriple-Negative Breast Cancer Cells14-fold increase in adhesion to cancer cells. mdpi.com mdpi.com
LHRH-RGD-Liposomes with PaclitaxelOvarian CancerSignificantly enhanced cellular uptake and anti-tumor effect. dovepress.com dovepress.com

Once internalized, LHRH, Des-gly(10)- conjugates can modulate intracellular signaling pathways, leading to therapeutic effects such as apoptosis (programmed cell death) and inhibition of cell proliferation. oncotarget.com The specific mechanisms depend on the nature of the conjugated payload.

For instance, cytotoxic conjugates like AEZS-108 (AN-152), which links an LHRH agonist to doxorubicin (B1662922), have been shown to induce apoptosis in cancer cells. oncotarget.com Studies on castration-resistant prostate cancer cells (DU-145) revealed that AEZS-108 significantly inhibited cell proliferation and increased apoptosis rates. oncotarget.com The targeted nature of the conjugate allows the doxorubicin to exert its toxic effects primarily within the cancer cells, including both nuclear and extranuclear actions. oncotarget.com

Furthermore, research has shown that LHRH agonists can influence signaling pathways beyond the reproductive axis. For example, the highly selective GnRH agonist histrelin (B1673308) ([Des-Gly10,D-His(Bzl)6,Pro-NHEt9]-LHRH) has been found to stimulate the release of vasopressin from the rat hypothalamo-neurohypophysial system. jpp.krakow.pl This effect was shown to be sensitive to melatonin, suggesting a complex interplay of signaling pathways. jpp.krakow.pl

LHRH, Des-gly(10)- as a Research Tool for Probing the GnRH System

Analogs of LHRH, including Des-gly(10)- derivatives, are invaluable research tools for investigating the structure, function, and regulation of the GnRH system. medchemexpress.comnih.gov Their high potency and stability compared to the native LHRH peptide allow for more controlled and sustained experimental conditions. dovepress.com

These agonists are used in binding studies to characterize GnRH receptors in various tissues and cell lines. nih.gov For example, the radioiodinated competitive GnRH agonist des-Gly10[D-Ala6]GnRH N-ethylamide has been used to determine the binding affinity of the GnRH receptor in GT1-7 cells, a neuronal cell line that secretes GnRH. nih.gov

Moreover, LHRH agonists are employed to study the downstream effects of GnRH receptor activation, such as the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. pnas.org They are also used to investigate the non-reproductive functions of the GnRH system, such as the regulation of cell proliferation in cancer. researchgate.net By observing the cellular responses to these potent agonists, researchers can elucidate the signaling pathways and molecular mechanisms governed by GnRH. For instance, studies have used LHRH agonists to demonstrate the inhibition of melanoma cell proliferation, an effect that can be counteracted by an LHRH antagonist, confirming the specificity of the interaction. researchgate.net

Development of Novel Analytical Methods for Peptide Detection and Quantification in Biological Matrices (e.g., Non-Invasive Hormone Assessment in Fish)

The development of sensitive and specific analytical methods is crucial for studying the pharmacokinetics and physiological effects of LHRH, Des-gly(10)- and its analogs. These methods are essential for quantifying the peptide in various biological matrices, such as blood, tissue, and even water for environmental monitoring.

In aquaculture research, non-invasive methods for hormone assessment are of particular interest to monitor reproductive status and the effects of hormonal treatments without stressing the fish. frontiersin.org While direct detection of LHRH, Des-gly(10)- in water via methods like environmental DNA (eDNA) is still an emerging area, the principles of non-invasive sampling are well-established. frontiersin.orgresearchgate.net For instance, researchers are exploring methods to detect and quantify hormones and their metabolites released by fish into the water.

Traditional methods for peptide quantification in biological samples include radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC). epa.gov RIA is a highly sensitive technique that uses antibodies to detect the peptide of interest. HPLC separates the peptide from other components in the sample, allowing for its quantification. More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer even greater specificity and are increasingly used in peptide analysis.

The development of non-invasive analytical techniques for fish often involves monitoring behavioral changes or analyzing substances released into the environment. researchgate.net For example, automated video analysis can be used to detect changes in swimming behavior that may correlate with hormonal status. While these are indirect measures, they represent a move towards less invasive monitoring in aquatic research.

Comparative Research with Other Gnrh Agonists and Antagonists

Comparative Analysis of Receptor Binding Profiles

The efficacy of any GnRH analog is fundamentally linked to its ability to bind to the GnRH receptor on pituitary gonadotroph cells. The strength and duration of this binding dictate the analog's potency and duration of action. LHRH, Des-gly(10)- based agonists, often referred to as superagonists, have been specifically engineered to exhibit enhanced receptor binding affinity compared to the native GnRH molecule. oup.comnih.gov

This enhanced affinity is a direct result of key structural modifications. The substitution of the glycine (B1666218) at position 6 with a D-amino acid and the removal of the glycine at position 10 (des-gly10) coupled with a modification like an ethylamide group, creates a conformation that binds more tightly to the receptor and is more resistant to degradation. mdpi.comnih.gov This results in superagonist analogs having equilibrium association constants (Ka) that can be four to eight times greater than that of natural GnRH. oup.com

In contrast, GnRH antagonists are designed to bind with high affinity but without activating the receptor. They act as competitive blockers, preventing endogenous GnRH from binding and initiating a cellular response. nih.govmdpi.com

A 2016 study by Nederpelt et al. provided a detailed kinetic analysis of 12 GnRH peptide agonists, revealing significant differences not just in affinity (Ki) but also in drug-target residence time. Analogs like Deslorelin, a potent Des-gly(10)- LHRH derivative, showed a remarkably long residence time of 125 minutes, compared to other agonists like Goserelin (B1671991), which had a residence time of only 5.6 minutes. nih.govnih.govbohrium.com This prolonged interaction with the receptor contributes significantly to Deslorelin's high potency. researchgate.netnih.govresearchgate.net Antagonists such as Cetrorelix and Degarelix also display very high binding affinity, with IC50 values in the low nanomolar range, enabling them to effectively block the receptor. medchemexpress.comnih.gov

CompoundTypeBinding Affinity (Ki or IC50) [nM]Receptor Residence Time (min)Reference
DeslorelinAgonist0.1125 nih.govnih.govbohrium.com
TriptorelinAgonist0.1362.5 nih.govnih.gov
LeuprolideAgonist0.4715.4 nih.govnih.gov
BuserelinAgonist0.2220.8 nih.govnih.gov
GoserelinAgonist0.815.6 nih.govnih.govmedchemexpress.com
CetrorelixAntagonist1.21N/A medchemexpress.com
DegarelixAntagonist3.0N/A medchemexpress.com

Structural Homology and Functional Divergence Among Analogs

The functional divergence between native GnRH, potent agonists, and antagonists stems from specific, targeted modifications to the native decapeptide structure.

Native GnRH and Agonist Analogs: Native GnRH has a short biological half-life due to its rapid cleavage by enzymes, particularly at the Gly6-Leu7 and Pro9-Gly10 bonds. nih.gov The development of potent agonists like LHRH, Des-gly(10)- derivatives focused on two key modifications to overcome this instability and enhance receptor affinity. mdpi.comoup.com

Substitution at Position 6: Replacing the native L-glycine with a bulky D-amino acid (e.g., D-Tryptophan in Deslorelin, D-Leucine in Leuprolide) stabilizes a crucial β-II' turn in the peptide's conformation. This folded structure is optimal for receptor binding and sterically hinders access by degrading enzymes. mdpi.comoup.com

Modification at Position 10: The removal of the C-terminal glycine (des-Gly10) and its replacement with an ethylamide group (-NHEt) protects the peptide from degradation by carboxypeptidases. mdpi.com

These two modifications, while relatively minor, are synergistic. They significantly increase both receptor binding affinity and metabolic stability, transforming the short-acting native hormone into a long-acting "superagonist." nih.govresearchgate.net

Antagonist Analogs: Creating a GnRH antagonist requires more substantial structural divergence. While they often retain the D-amino acid substitution at position 6 to ensure high binding affinity, they feature extensive modifications, particularly at the N-terminus (positions 1-3). oup.com These changes, often involving the incorporation of unnatural, aromatic amino acids, are designed to allow the molecule to bind tightly to the receptor pocket without inducing the conformational change necessary for receptor activation. oup.com Therefore, while agonists are structurally homologous to GnRH with key functional enhancements, antagonists are more divergent analogs designed for receptor occupancy without activation.

Future Directions and Emerging Research Avenues for Lhrh, Des Gly 10

Exploration of Novel Chemical Modifications for Enhanced Research Utility

The inherent biological activity of LHRH, Des-gly(10)- provides a robust scaffold for further chemical refinement. The primary goals of future modifications will be to enhance its stability, receptor binding affinity, and specificity, thereby increasing its value in experimental settings. Strategies for achieving this include substitutions with unnatural or D-amino acids, cyclization, and the attachment of functional moieties.

Researchers have historically modified LHRH analogs to improve their therapeutic and research profiles. nih.gov For instance, the substitution of the glycine (B1666218) at position 6 with various D-amino acids has been shown to yield "superagonist" analogs with significantly increased potency. nih.gov This enhanced activity is often attributed to a stabilized molecular conformation and increased resistance to enzymatic degradation. nih.gov Similarly, modifications at the C-terminus, such as the ethylamide substitution already present in some Des-gly(10)- variants, have proven effective in increasing biological potency. nih.gov

Future chemical explorations for LHRH, Des-gly(10)- could systematically investigate a wider array of D-amino acid substitutions at various positions to modulate receptor interaction. Another promising avenue is peptide cyclization, a strategy that has been widely successful in optimizing the bioactivity of other peptides by constraining their conformation. nih.gov The integration of artificial intelligence (AI) and machine learning algorithms can accelerate the discovery and optimization of these new analogs by predicting the properties of novel sequences. yesilscience.comnih.gov

Furthermore, conjugating LHRH, Des-gly(10)- to other molecules can expand its research applications. Attaching fluorescent dyes or radioisotopes would enable its use in receptor tracking and imaging studies. Linking it to cytotoxic agents could create targeted molecules for investigating LHRH receptor-expressing cells, a concept already explored with other LHRH analogs. nih.gov The development of such targeted agents allows for the specific delivery of therapeutic or imaging payloads to cells expressing the LHRH receptor. nih.gov

Table 1: Potential Chemical Modifications for LHRH, Des-gly(10)- and Their Research Implications

Modification Strategy Rationale Potential Research Utility
D-Amino Acid Substitution Increase proteolytic stability and receptor binding affinity. nih.gov Development of more potent and longer-lasting research probes for studying LHRH receptor signaling.
Peptide Cyclization Constrain peptide conformation to enhance receptor selectivity and stability. nih.gov Creation of highly specific tools to dissect the function of different receptor subtypes or signaling pathways.
Functional Moiety Conjugation (e.g., fluorophores, biotin) Enable visualization, tracking, and purification of the peptide and its receptor. Facilitate studies on receptor internalization, trafficking, and protein-protein interactions.
Pegylation Increase hydrodynamic size to prolong circulating half-life in vivo. Useful for long-term in vivo studies on the physiological effects of continuous receptor activation.

Integration with Advanced In Vitro and In Vivo Model Systems

The utility of LHRH, Des-gly(10)- as a research compound is greatly enhanced by its application in sophisticated biological models that more accurately recapitulate human physiology. The development of advanced in vitro and in vivo systems offers new platforms to investigate the nuanced effects of this peptide.

In vitro, the focus is shifting from simple 2D cell cultures to more complex 3D organoid and "lab-on-a-chip" microfluidic systems. mdpi.com These models can better mimic the tissue architecture and cellular microenvironment of organs like the pituitary gland or gonads. Applying LHRH, Des-gly(10)- to pituitary organoids, for example, could provide more detailed insights into the dynamics of gonadotropin synthesis and release in a tissue-like context. Microfluidic devices can be used to create precisely controlled environments to study peptide-cell interactions with high temporal and spatial resolution. mdpi.com

In vivo research will continue to rely on animal models, but with increasing sophistication. A 1974 study compared the in vivo activities of (Des-Gly10)(Pro9-ethylamide)-LH-RH and other analogs in immature male rats, demonstrating the long-standing use of such models to evaluate these compounds. nih.gov Future studies can leverage genetically engineered mouse models (GEMMs) that have specific components of the LHRH signaling pathway altered. For instance, models with fluorescently tagged LHRH receptors could allow for real-time visualization of receptor dynamics in response to LHRH, Des-gly(10)- administration. The development of novel delivery systems, such as nanocarriers, could also improve the stability and targeted delivery of the peptide in vivo. nih.gov

Table 2: Advanced Model Systems for Future LHRH, Des-gly(10)- Research

Model System Description Potential Research Application for LHRH, Des-gly(10)-
3D Pituitary Organoids Self-organizing 3D cultures derived from stem cells that mimic the structure and function of the pituitary gland. Studying the long-term effects of LHRH, Des-gly(10)- on gonadotroph cell differentiation, hormone production, and gene expression in a near-physiological context.
Microfluidic "Lab-on-a-Chip" Devices that integrate and automate laboratory functions on a small chip, allowing for precise control of the cellular environment. mdpi.com High-throughput screening of novel LHRH, Des-gly(10)- analogs and quantitative analysis of receptor binding kinetics and downstream signaling.
Genetically Engineered Mouse Models (GEMMs) Mice with specific genetic modifications (e.g., knock-in, knock-out) in the LHRH receptor or related signaling molecules. Elucidating the precise in vivo role of specific signaling pathways activated by LHRH, Des-gly(10)- and understanding its physiological effects on reproduction.

Application in Systems Biology and Multi-Omics Approaches in Peptide Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the global biological effects of peptides like LHRH, Des-gly(10)-. A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can move research beyond a single receptor or pathway to a holistic view of the cellular response to this LHRH analog.

By treating relevant cell models (e.g., pituitary gonadotroph cells) with LHRH, Des-gly(10)- and subsequently performing multi-omics analysis, researchers can map the comprehensive changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). This approach can uncover novel signaling pathways and downstream targets that were not previously associated with LHRH receptor activation. For example, phosphoproteomics could identify new proteins that are phosphorylated—and thus activated or deactivated—following receptor binding.

Integrating these large datasets requires sophisticated computational and bioinformatic tools. The resulting network models can generate new hypotheses about the mechanisms of action of LHRH, Des-gly(10)- and predict its effects in different biological contexts. This systems-level understanding is crucial for fully characterizing the peptide's function and for identifying new potential applications in biomedical research. This approach represents a paradigm shift from a reductionist view to a more integrated and comprehensive understanding of peptide pharmacology.

Table of Mentioned Compounds

Compound Name
LHRH, Des-gly(10)-
Luteinizing Hormone-Releasing Hormone (LHRH)
(Des-Gly10)(Pro9-ethylamide)-LH-RH
[N-MeLeu] LHRH
Buserelin
Leuprolide
Cetrorelix
Gonadotropin-Releasing Hormone (GnRH)
AN-152
Doxorubicin (B1662922) (DOX)
Ganirelix
Abarelix
Degarelix
Teverelix
Protoporphyrin IX (PpIX)
Zinc phthalocyanine (B1677752) (ZnPc)
Ozarelix
Foxy-5
EP-100

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing and characterizing LHRH, Des-gly(10)- analogs in vitro?

  • Synthesis requires careful selection of amino acid substitution protocols (e.g., D-Ala⁶ and Pro-NHEt⁹ substitutions) to maintain bioactivity. Characterization involves HPLC for purity assessment, mass spectrometry for molecular weight verification (C₅₃H₇₁N₁₃O₁₃; MW 1098.23), and circular dichroism for structural integrity . Stability testing under controlled storage conditions (-20°C) is essential to prevent degradation .

Q. Which analytical methods are recommended for quantifying LHRH, Des-gly(10)- release kinetics in dissolution studies?

  • Use a dissolution apparatus (e.g., modified USP Apparatus II) with phosphate buffer (pH 2.5) at 37°C and 100 rpm agitation. Collect aliquots at timed intervals (0–120 seconds) and analyze via capillary electrophoresis (CE) or UV spectrophotometry against a standard curve (1–5 µg/mL). Replace withdrawn samples with fresh buffer to maintain sink conditions .

Q. How can researchers ensure batch-to-batch consistency in LHRH, Des-gly(10)- formulations?

  • Implement photon correlation spectroscopy (PCS) to monitor particle size distribution in suspensions (e.g., 100 µg/mL in pH 2.5 buffer). Track changes over 20 days to assess aggregation trends. Use statistical process control (SPC) charts to validate consistency in synthesis protocols .

Advanced Research Questions

Q. What experimental designs address discrepancies in the reported bioactivity of LHRH, Des-gly(10)- across different cancer cell lines?

  • Conduct dose-response assays (e.g., 0.1–100 nM) under standardized conditions (e.g., serum-free media, 48-hour exposure). Use RNA sequencing to identify cell-line-specific receptor expression patterns (e.g., LHRH-R isoforms). Cross-validate findings with siRNA knockdown models to isolate confounding variables .

Q. How can researchers resolve contradictions in the pharmacokinetic profiles of LHRH, Des-gly(10)- analogs in preclinical models?

  • Employ compartmental modeling to compare in vivo absorption rates (e.g., subcutaneous vs. intravenous administration). Incorporate radiolabeled tracers (³H or ¹⁴C) to track tissue distribution. Validate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification .

Q. What statistical approaches are optimal for analyzing high variability in LHRH, Des-gly(10)- receptor binding assays?

  • Apply mixed-effects models to account for inter-experimental variability. Use bootstrap resampling to estimate confidence intervals for IC₅₀ values. Include positive controls (e.g., native LHRH) in each assay plate to normalize data .

Q. How can ethical challenges in animal studies involving LHRH, Des-gly(10)- be mitigated?

  • Follow the 3Rs framework (Replacement, Reduction, Refinement): use in silico modeling for preliminary toxicity screening, minimize sample sizes via power analysis, and implement non-invasive monitoring (e.g., telemetry for physiological parameters). Document protocols in alignment with ARRIVE guidelines .

Q. What strategies improve reproducibility when comparing LHRH, Des-gly(10)- with other analogs (e.g., Ala(6)-Gly(10)-LHRH)?

  • Standardize assay conditions (e.g., buffer composition, temperature) across labs. Share raw datasets and analysis pipelines via open-access platforms. Perform blinded replicate experiments to reduce observer bias .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate findings from multiple studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., species, dosage) .
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, investigate novel delivery systems (e.g., nanoparticles) to enhance LHRH, Des-gly(10)- bioavailability .

Key Parameters Table

ParameterValue/MethodReference
Molecular FormulaC₅₃H₇₁N₁₃O₁₃
Storage Conditions-20°C
Dissolution Agitation100 rpm
Particle Size AnalysisPhoton correlation spectroscopy (PCS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.